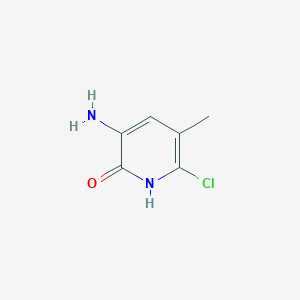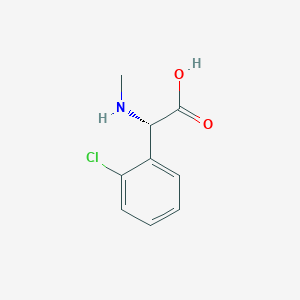
1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry
Méthodes De Préparation
The synthesis of 1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with anthraquinone as the core structure.
Substitution Reactions:
Phenylpropoxy Group Addition: The phenylpropoxy group is introduced via etherification, where phenylpropyl alcohol reacts with the hydroxylated anthraquinone under acidic or basic conditions.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions.
Major Products: The major products depend on the specific reactions but often include various substituted anthraquinones and hydroquinones.
Applications De Recherche Scientifique
1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its interactions with biological molecules, such as DNA, due to its planar structure which allows intercalation.
Mécanisme D'action
The mechanism of action of 1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione involves its ability to interact with various molecular targets:
DNA Intercalation: The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives:
1-Amino-4-hydroxyanthraquinone: Similar in structure but lacks the phenylpropoxy group, resulting in different chemical properties and applications.
1,4-Dihydroxyanthraquinone: Known for its use in dyes, it has two hydroxyl groups instead of the amino and phenylpropoxy groups.
1,4-Bis(methylamino)anthraquinone:
The unique combination of functional groups in this compound provides distinct chemical properties and makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
55296-99-6 |
|---|---|
Formule moléculaire |
C23H19NO4 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C23H19NO4/c24-21-18(28-12-6-9-14-7-2-1-3-8-14)13-17(25)19-20(21)23(27)16-11-5-4-10-15(16)22(19)26/h1-5,7-8,10-11,13,25H,6,9,12,24H2 |
Clé InChI |
INGOBRUMUDFUFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)






![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)

![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)




